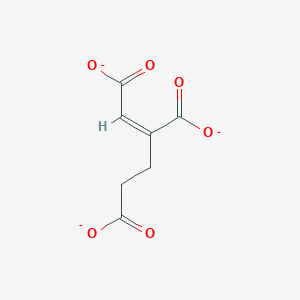

But-1-ene-1,2,4-tricarboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5O6-3 |

|---|---|

Molecular Weight |

185.11 g/mol |

IUPAC Name |

(Z)-but-1-ene-1,2,4-tricarboxylate |

InChI |

InChI=1S/C7H8O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13)/p-3/b4-3- |

InChI Key |

BJYPZFUWWJSAKC-ARJAWSKDSA-K |

Isomeric SMILES |

C(CC(=O)[O-])/C(=C/C(=O)[O-])/C(=O)[O-] |

Canonical SMILES |

C(CC(=O)[O-])C(=CC(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Methodologies for the Synthesis of But 1 Ene 1,2,4 Tricarboxylate

Conventional Organic Synthesis Approaches to But-1-ene-1,2,4-tricarboxylate

Classical organic synthesis provides robust and well-documented pathways to this compound and its analogs, primarily through the manipulation of precursor molecules like maleic and fumaric acids and subsequent derivatization.

The synthesis of but-1-ene-1,2,4-tricarboxylic acid can be achieved using maleic or fumaric acids as starting materials in the presence of specific catalysts. Fumaric acid itself is commercially produced through the catalytic isomerization of maleic acid, which is derived from the hydrolysis of maleic anhydride (B1165640). wikipedia.orgresearchgate.net This anhydride is typically obtained via the oxidation of hydrocarbons such as n-butane or benzene. researchgate.net

The conversion of maleic acid to fumaric acid, the more stable trans-isomer, is a critical step and can be accomplished through various means, including both chemical and enzymatic catalysis. wikipedia.orgresearchgate.net For instance, a non-catalytic hydrothermal reaction provides a method for converting maleic acid into fumaric acid with high selectivity. nih.gov While the general pathway from these C4-dicarboxylic acids to this compound is recognized, the specific catalytic systems that facilitate the addition of the third carboxyl group and the necessary carbon backbone extension are intricate and varied.

Derivatization is a key strategy not only for creating functionally diverse analogs of this compound but also for facilitating its analysis and purification. researchgate.netnih.gov These methodologies allow for the targeted modification of the molecule's functional groups.

The trimethyl ester forms of this compound, known as trimethyl cis- and trans-homoaconitate (B1236287), are significant synthetic targets. nih.govnih.gov One prominent method for their synthesis is the Wittig-Horner reaction. nih.gov This approach utilizes the stable methyl ester of 2-oxoglutarate to produce homoaconitate trimethyl ester, yielding a mixture that is predominantly the cis-isomer (12:1 cis:trans ratio). nih.gov The trans-isomer can be subsequently isolated from this mixture using flash chromatography. nih.gov

Another documented route begins with (R)-homocitric lactone, which is treated with thionyl chloride in toluene (B28343) to yield the corresponding dichloride, a precursor to the trimethyl homoaconitate esters. nih.gov The free acids, cis- and trans-homoaconitic acid, can be obtained by the saponification of their respective purified esters. nih.gov

| Starting Material | Key Reagents | Primary Product | Reference |

|---|---|---|---|

| Methyl ester of 2-oxoglutarate | Trimethyl phosphonoacetate, Sodium hydride | Trimethyl homoaconitate (12:1 cis:trans) | nih.gov |

| (R)-Homocitric lactone | Thionyl chloride, Toluene | Trimethyl homoaconitate | nih.gov |

| Dimethyl 2-oxoadipate | Trimethyl phosphonoacetate, Sodium hydride, Dimethylformamide | Trimethyl (homo)₂aconitate (17:1 cis:trans) | nih.gov |

Beyond simple alkyl esters, a variety of functionally modified derivatives of this compound have been synthesized for research purposes, particularly for studying enzyme inhibition and antifungal activity. nih.govnih.gov These include fluoro- and epoxy-derivatives. nih.gov

For example, trimethyl (1E)1,2-epoxybutane-1,2,4-tricarboxylate is synthesized from tripotassium trans-homoaconitate. mdpi.com This reaction involves treatment with tungstic acid and hydrogen peroxide. mdpi.com Furthermore, synthetic pathways have been developed for longer-chain analogs, such as cis-(Homo)₂aconitic, cis-(Homo)₃aconitic, and cis-(Homo)₄aconitic acids, starting from precursors like dimethyl 2-oxoadipate and diethyl adipate. nih.gov

| Derivative Name | Precursor | Key Reagents/Method | Reference |

|---|---|---|---|

| Trimethyl (1E)1,2-epoxybutane-1,2,4-tricarboxylate | Tripotassium trans-homoaconitate | Tungstic acid, Hydrogen peroxide | mdpi.com |

| Fluoro-derivatives of homoaconitate | Dimethyl (S)-malate derivatives | DAST (Diethylaminosulfur trifluoride) | nih.gov |

| cis-(Homo)₂aconitic Acid | Dimethyl 2-oxoadipate | Wittig-Horner reaction followed by saponification | nih.gov |

Derivatization Strategies and Analog Synthesis Methodologies

Biotechnological and Biocatalytic Production Strategies for this compound

Biotechnological approaches offer a promising alternative to chemical synthesis, leveraging microbial metabolic pathways to produce this compound from renewable feedstocks.

But-1-ene-1,2,4-tricarboxylic acid, specifically the cis-isomer, is a naturally occurring metabolite in certain microorganisms, most notably in the yeast Saccharomyces cerevisiae. nih.govebi.ac.uk It serves as an intermediate in the α-aminoadipate pathway, which is essential for the biosynthesis of the amino acid lysine (B10760008) in fungi. wikipedia.orgnih.gov

Within this biochemical route, cis-homoaconitate is formed from homocitrate through a dehydration reaction catalyzed by the enzyme homoaconitase (HACN), an iron-sulfur protein. wikipedia.orgenzyme-database.orgresearchgate.net This enzyme is a key target for understanding and potentially engineering the microbial production of the compound. Microbial fermentation is a well-established technology that breaks down simple sugars and carbohydrates from renewable biomass to produce a wide array of valuable chemicals. susupport.commdpi.com While large-scale fermentative production of this compound is not yet a widespread commercial process, its existence as a natural metabolite presents a clear opportunity for metabolic engineering. nih.gov By optimizing the expression of key enzymes like homoaconitase and redirecting carbon flux from central metabolism (e.g., from xylose or glucose) towards the lysine biosynthesis pathway, it is feasible to develop engineered microbial strains capable of overproducing this compound from renewable resources. unl.edu

Reaction Pathways and Mechanisms Involving But 1 Ene 1,2,4 Tricarboxylate

Participation in Core Biochemical and Metabolic Cycles

While structurally similar to cis-aconitate, an intermediate in the canonical Tricarboxylic Acid (TCA) cycle, but-1-ene-1,2,4-tricarboxylate is not a direct participant in this central energy-yielding pathway. wikipedia.org Instead, it functions in analogous reactions within other essential metabolic routes.

This compound does not serve as an intermediate in the primary Tricarboxylic Acid (TCA) cycle, which is central to cellular respiration and energy production through the oxidation of acetyl-CoA. wikipedia.org The TCA cycle involves a specific sequence of intermediates, including citrate (B86180), isocitrate, and cis-aconitate. wikipedia.org this compound (cis-homoaconitate) is an analogue of cis-aconitate, containing an additional methylene (B1212753) group. Its involvement is in pathways that parallel certain steps of the TCA cycle, such as the isomerization of homocitrate to homoisocitrate, which mirrors the conversion of citrate to isocitrate. This role is crucial in the biosynthesis of the amino acid lysine (B10760008) via the α-aminoadipate pathway. scispace.commdpi.com

In methanogenic archaea, this compound is a critical intermediate in the biosynthesis of Coenzyme B (7-mercaptoheptanoylthreonine phosphate). scispace.comnih.gov This pathway involves a series of α-keto acid chain elongation reactions. scispace.com The transformation is catalyzed by a specific enzyme, methanogen homoaconitase (EC 4.2.1.114) , which is distinct from the homoaconitate hydratase found in eukaryotes. mdpi.comlibretexts.org

This archaeal enzyme is bifunctional, catalyzing two sequential hydro-lyase reactions:

The dehydration of (R)-homocitrate to form (Z)-but-1-ene-1,2,4-tricarboxylate (cis-homoaconitate). mdpi.comnih.gov

The subsequent hydration of (Z)-but-1-ene-1,2,4-tricarboxylate to form homoisocitrate. mdpi.comnih.gov

Methanogen homoaconitase requires a [4Fe-4S] cluster for its activity and can also process longer-chain substrates like dihomoaconitate and trihomoaconitate. mdpi.comlibretexts.org

In eukaryotic organisms such as the yeast Saccharomyces cerevisiae, this compound is a well-established metabolite. mdpi.comebi.ac.uk Its primary significance lies in its role as an intermediate in the α-aminoadipate pathway, which is the exclusive route for lysine biosynthesis in fungi. ebi.ac.ukenzyme-database.org

The enzymatic conversion is carried out by homoaconitate hydratase (EC 4.2.1.36) , an enzyme also known as homoaconitase or by its gene name, Lys4. ebi.ac.ukenzyme-database.org This enzyme catalyzes the reversible isomerization of homoisocitrate to homocitrate via the formation of the free intermediate (Z)-but-1-ene-1,2,4-tricarboxylate. ebi.ac.ukenzyme-database.org The reaction is a hydro-lyase step, involving the removal and subsequent addition of a water molecule. ebi.ac.uk The presence of this compound has also been confirmed in dynamic metabolic footprinting studies of S. cerevisiae, highlighting its active role in the yeast's metabolic network.

This compound is an intermediate in the α-aminoadipate pathway for lysine biosynthesis, a pathway also found in some plants. ebi.ac.ukscispace.com In plants, lysine metabolism is connected to various physiological processes, including responses to abiotic and biotic stress. libretexts.org

A recent metabolomic study on the Russian dandelion, Taraxacum kok-saghyz (TKS), identified (Z)-but-1-ene-1,2,4-tricarboxylate as one of several carboxylic acid derivatives that were upregulated in response to treatment with ethephon, a plant growth regulator that releases ethylene. nih.gov This suggests the compound may be involved in the plant's hormonal and stress response pathways. nih.gov The same study noted that metabolites in the lysine biosynthesis pathway were among those affected, reinforcing the link between this compound and the plant's reaction to external stimuli. nih.gov

Enzymatic Transformations of this compound

The primary enzymatic transformations involving this compound are hydro-lyase reactions, which catalyze the reversible addition or removal of a water molecule. These reactions are central to its function as a metabolic intermediate.

This compound is a substrate for two distinct classes of hydro-lyase enzymes that, while catalyzing similar chemical steps, function in different metabolic contexts and organisms. Both enzymes are iron-sulfur proteins that require a [4Fe-4S] cluster to be active. mdpi.comebi.ac.uk

The key enzymes are:

Homoaconitate Hydratase (EC 4.2.1.36): Found in fungi like yeast, this enzyme is part of the lysine biosynthesis pathway. ebi.ac.ukenzyme-database.org It catalyzes the interconversion between (1R,2S)-1-hydroxybutane-1,2,4-tricarboxylate (homoisocitrate) and (Z)-but-1-ene-1,2,4-tricarboxylate. ebi.ac.uk

Methanogen Homoaconitase (EC 4.2.1.114): Found in methanogenic archaea, this enzyme is essential for coenzyme B biosynthesis. mdpi.comnih.gov It is a bifunctional enzyme that first forms (Z)-but-1-ene-1,2,4-tricarboxylate from (R)-2-hydroxybutane-1,2,4-tricarboxylate (homocitrate) and then hydrates it to form homoisocitrate. mdpi.com

Table 1: Comparison of Hydro-lyases Acting on this compound

| Feature | Homoaconitate Hydratase | Methanogen Homoaconitase |

|---|---|---|

| EC Number | 4.2.1.36 ebi.ac.ukenzyme-database.org | 4.2.1.114 mdpi.comnih.gov |

| Organism Type | Fungi (e.g., S. cerevisiae), some bacteria and plants ebi.ac.ukebi.ac.uk | Methanogenic Archaea scispace.comlibretexts.org |

| Metabolic Pathway | Lysine Biosynthesis enzyme-database.org | Coenzyme B Biosynthesis mdpi.com |

| Reaction | (1R,2S)-1-hydroxybutane-1,2,4-tricarboxylate ⇌ (Z)-but-1-ene-1,2,4-tricarboxylate + H₂O ebi.ac.uk | (R)-homocitrate ⇌ (Z)-but-1-ene-1,2,4-tricarboxylate + H₂O(Z)-but-1-ene-1,2,4-tricarboxylate + H₂O ⇌ homoisocitrate mdpi.com |

| Functionality | Monofunctional (isomerization) ebi.ac.uk | Bifunctional (dehydration and hydration) mdpi.comlibretexts.org |

| Cofactor | [4Fe-4S] cluster ebi.ac.uk | [4Fe-4S] cluster mdpi.com |

This compound in Hydro-lyase Reactions

Catalysis by (1R,2S)-1-hydroxybutane-1,2,4-tricarboxylate Hydro-lyase [(Z)-but-1-ene-1,2,4-tricarboxylate-forming]

The enzyme formally known as (1R,2S)-1-hydroxybutane-1,2,4-tricarboxylate hydro-lyase [(Z)-but-1-ene-1,2,4-tricarboxylate-forming] (EC 4.2.1.36) is more commonly referred to as homoaconitate hydratase or simply homoaconitase (HACN). wikipedia.org It belongs to the lyase family, specifically the hydro-lyases that cleave carbon-oxygen bonds. wikipedia.org This enzyme catalyzes the reversible reaction where (1R,2S)-1-hydroxybutane-1,2,4-tricarboxylate (also known as homoisocitrate) is dehydrated to form (Z)-but-1-ene-1,2,4-tricarboxylate (cis-homoaconitate) and water. wikipedia.orgtamu.edu This reaction is a key step in the α-aminoadipate pathway for lysine biosynthesis in organisms like fungi and the bacterium Thermus thermophilus. wikipedia.orgportlandpress.com

Mechanistic Studies of Methanogen Homoaconitase Activity and [4Fe-4S] Cluster Dependence

In methanogenic archaea, a distinct enzyme, methanogen homoaconitase (EC 4.2.1.114), is crucial for the biosynthesis of coenzyme B. creative-enzymes.comwikipedia.org Unlike the fungal homoaconitase, which was primarily observed to catalyze only the hydration of cis-homoaconitate, the methanogen enzyme from Methanocaldococcus jannaschii has been shown to catalyze both the dehydration of (R)-homocitrate to form cis-homoaconitate and the subsequent hydration of this intermediate to produce homoisocitrate. creative-enzymes.comnih.govnih.gov

The activity of methanogen homoaconitase, and indeed all members of the aconitase superfamily, is critically dependent on an iron-sulfur cluster. researchgate.netresearchgate.net Specifically, it requires a [4Fe-4S] cluster for catalysis. creative-enzymes.comutexas.eduenzyme-database.org This cluster is located in the enzyme's active site and plays a direct role in coordinating the substrate for the dehydration/hydration reaction. utexas.edu The reconstituted holoenzyme from M. jannaschii was found to contain approximately one [4Fe-4S] cluster per enzyme dimer. nih.gov The absence of this cluster renders the enzyme inactive. utexas.edu

Homoaconitate Hydratase Reaction Pathways and Substrate Specificity

Homoaconitate hydratase (HACN) is an enzyme in the α-aminoadipate pathway of lysine biosynthesis, identified in fungi and some bacteria and archaea. portlandpress.com Its primary recognized function is the hydration of cis-homoaconitate to yield (2R,3S)-homoisocitrate. portlandpress.com However, studies on recombinant HACN from Thermus thermophilus showed that it could not catalyze the reverse reaction—the dehydration of (R)-homocitrate to cis-homoaconitate. portlandpress.com This suggests that in some organisms, the full isomerization of homocitrate to homoisocitrate may require two separate enzymes. portlandpress.com

In contrast, methanogen homoaconitase exhibits a much broader substrate specificity, which is essential for its role in the iterative 2-oxoacid elongation pathway for coenzyme B synthesis. nih.govresearchgate.net The enzyme from M. jannaschii can effectively use longer-chain analogues of its primary substrate, including cis-(homo)2aconitate, cis-(homo)3aconitate, and even the non-physiological cis-(homo)4aconitate with similar efficiency. nih.govnih.govproteopedia.org However, it does not act on cis-aconitate (the substrate for aconitase) or citraconate. nih.govproteopedia.org Furthermore, (S)-homocitrate and trans-homoaconitate (B1236287) act as inhibitors of the enzyme. creative-enzymes.comgenome.jp

Comparative Enzymology and Structural Insights with Related Enzymes (e.g., Aconitase)

The aconitase superfamily includes a diverse group of [4Fe-4S] cluster-dependent hydro-lyases that catalyze the isomerization of substrates via dehydration/hydration. researchgate.netresearchgate.net The most well-known members are aconitase, isopropylmalate isomerase (IPMI), and homoaconitase (HACN). researchgate.netnih.gov These enzymes share a common evolutionary ancestor and structural fold. portlandpress.comnih.gov

Despite the structural homology, there are key differences. Aconitase and homoaconitase from Methanococcus jannaschii share about 50% sequence identity. nih.gov Both are heterodimeric proteins composed of a large and a small subunit. nih.gov Structural analysis of the large subunits reveals that the active site of the homoaconitase (MJ1003) is homologous to that of aconitase, adopting an 'open' conformation ready to accept the Fe-S cluster. proteopedia.orgnih.gov

The primary distinction lies in their substrate specificity. This specificity is largely determined by a flexible loop in the small subunit of the enzyme. nih.govacs.org In methanogen HACN, this loop accommodates tricarboxylate substrates with varying chain lengths, whereas in IPMI, the analogous loop is suited for dicarboxylates with hydrophobic side chains. acs.org

| Feature | Aconitase (EC 4.2.1.3) | Methanogen Homoaconitase (EC 4.2.1.114) |

|---|---|---|

| Metabolic Pathway | Tricarboxylic Acid (TCA) Cycle | Coenzyme B Biosynthesis wikipedia.org |

| Primary Substrates | Citrate, cis-Aconitate, Isocitrate ebi.ac.uk | (R)-Homocitrate, cis-Homoaconitate, Homoisocitrate nih.govnih.gov |

| Key Function | Isomerization of citrate to isocitrate ebi.ac.uk | Isomerization of homocitrate to homoisocitrate and longer-chain analogues wikipedia.orgnih.gov |

| Cofactor | [4Fe-4S] Cluster ebi.ac.uk | [4Fe-4S] Cluster creative-enzymes.comutexas.edu |

| Structural Determinant of Specificity | Active site residues | Flexible loop in the small subunit nih.govacs.org |

Enzyme Kinetics and Elucidation of Catalytic Mechanisms

Kinetic studies provide insight into the efficiency and mechanism of these enzymes. For the recombinant homoaconitase from Thermus thermophilus, steady-state kinetic data were obtained using a coupled assay with (2R,3S)-homoisocitrate dehydrogenase. portlandpress.com The enzyme showed activity on cis-homoaconitate but not on (R)-homocitrate or (S)-homocitrate. portlandpress.com

More detailed mechanistic insights come from studies of the methanogen homoaconitase from M. jannaschii. The determinants of its broad substrate specificity were traced to specific amino acid residues in the flexible loop of its small subunit (MJ1271). acs.org Site-directed mutagenesis of this loop produced variant enzymes with altered kinetics and specificity. For example, mutating a single arginine residue (Arg26) to valine, which is found in the equivalent position in IPMI, converted the homoaconitase into a promiscuous hydro-lyase that could function as an efficient IPMI. utexas.eduacs.org This demonstrates the evolutionary potential within these enzymes and how small structural changes can lead to significant shifts in function. acs.org

| Enzyme Variant | Substrate Type | Key Kinetic Outcome |

|---|---|---|

| Wild-Type | HACN substrates | Efficient catalysis of homoaconitate hydration. |

| R26K Mutant | IPMI substrates | Became a relatively efficient IPMI enzyme. |

| R26V Mutant | IPMI substrates | Became a relatively efficient IPMI enzyme. utexas.eduacs.org |

| T27A Mutant | HACN and IPMI substrates | Uniformly lower specificity for all tested substrates. |

| R26V T27Y Mutant | HACN and IPMI substrates | Demonstrated the broad substrate specificity of the R26V variant. |

Synthetic Organic Reactions and Derivatives of this compound

While the biochemical roles of this compound are well-defined, its application in synthetic organic chemistry is less documented.

This compound as a Building Block in Complex Organic Synthesis

In principle, but-1-ene-1,2,4-tricarboxylic acid is a versatile building block for organic synthesis. Its structure features both a reactive carbon-carbon double bond and three carboxylic acid groups. These functional groups provide multiple sites for chemical modification. The carboxyl groups can participate in a variety of reactions, including esterification and amidation, to create a range of derivatives. They can also be involved in oxidation and reduction processes. However, specific examples of its application as a key starting material in the total synthesis of complex natural products or other target molecules are not prominently featured in the reviewed literature.

Oxidation and Reduction Processes Involving this compound

This compound can undergo oxidation at its carbon-carbon double bond and reduction at both the double bond and its carboxylic acid functionalities. The outcomes of these reactions are highly dependent on the reagents and conditions employed.

Oxidation Processes: The presence of a C=C double bond makes the molecule susceptible to various oxidative reactions. Strong oxidizing agents typically lead to the cleavage of this bond.

Oxidative Cleavage: Treatment with hot, concentrated potassium permanganate (B83412) (KMnO₄) is expected to cleave the double bond. libretexts.orglibretexts.org Based on the substitution pattern of the alkene, this would yield two separate molecules. The carbon at the 1-position is monosubstituted (with a hydrogen and a carboxyl group), which upon cleavage would oxidize to a carboxylic acid. The carbon at the 2-position is disubstituted (with a carboxyl group and the ethyl-carboxylate chain), which would typically yield a ketone. However, given the harsh conditions, further oxidation could occur.

Ozonolysis: Reaction with ozone (O₃) followed by a workup step also results in cleavage of the double bond. doubtnut.comtestbook.comvedantu.com A reductive workup (e.g., with zinc or dimethyl sulfide) would yield an aldehyde and a ketone. An oxidative workup (e.g., with hydrogen peroxide) would oxidize the resulting aldehyde to a carboxylic acid. masterorganicchemistry.com

Reduction Processes: Reduction can selectively target the alkene or, with more powerful reagents, the carboxylic acid groups.

Catalytic Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. libretexts.org This reaction typically involves molecular hydrogen (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org This process would convert this compound into its saturated analog, butane-1,2,4-tricarboxylate.

Hydride Reduction: The carboxylic acid groups are resistant to mild reducing agents but can be reduced by powerful hydride reagents like lithium aluminum hydride (LiAlH₄). lumenlearning.comlibretexts.orgharvard.edu This reaction converts each carboxyl group into a primary alcohol. LiAlH₄ is a strong reducing agent and would likely reduce the C=C double bond simultaneously, ultimately yielding a triol, 1,2,4-butanetriol. lumenlearning.compearson.commasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org

Table 1: Predicted Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Functional Group Targeted | Expected Product(s) |

|---|---|---|---|

| Oxidation | Hot, conc. KMnO₄ | C=C Double Bond | Oxidative cleavage products (e.g., dicarboxylic and tricarboxylic acids) |

| Oxidation | 1. O₃ 2. Oxidative Workup (H₂O₂) | C=C Double Bond | Oxidative cleavage products (ketone and carboxylic acid fragments) | | Reduction | H₂ / Pd, Pt, or Ni | C=C Double Bond | Butane-1,2,4-tricarboxylate | | Reduction | LiAlH₄ followed by H₂O workup | Carboxyl Groups & C=C Double Bond | Saturated triol (e.g., 1,2,4-Butanetriol) |

Esterification and Amidation Reactions of Carboxyl Groups

The three carboxyl groups of this compound are key sites for derivatization through esterification and amidation, allowing for the synthesis of a wide array of functional molecules.

Esterification: Esterification involves the reaction of the carboxylic acid groups with an alcohol to form an ester and water. All three carboxyl groups can potentially be esterified.

Fischer-Speier Esterification: This is a common method where the carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and the formation of the ester is favored by using a large excess of the alcohol or by removing water as it is formed. libretexts.org The synthesis of tri-tert-butyl this compound has been documented, confirming the viability of esterifying all three positions. chemsrc.com

Amidation: Amidation is the reaction of the carboxyl groups with ammonia (B1221849) or a primary or secondary amine to form a primary, secondary, or tertiary amide, respectively.

Direct Amidation: While direct reaction of a carboxylic acid and an amine is possible at high temperatures, it is often more efficient to use coupling agents. researchgate.netorganic-chemistry.org Reagents such as N,N′-diisopropylcarbodiimide (DIC) can facilitate amide bond formation under milder conditions by activating the carboxylic acid. researchgate.net This allows for the synthesis of mono-, di-, and tri-amides of this compound with a diverse range of amines.

Table 2: Esterification and Amidation Reactions

| Reaction Type | Reagent(s) | Functional Group Targeted | Resulting Functional Group | Example Product |

|---|---|---|---|---|

| Esterification | Alcohol (e.g., R-OH), Acid Catalyst (e.g., H₂SO₄) | Carboxyl (-COOH) | Ester (-COOR) | tri-tert-butyl this compound |

| Amidation | Amine (e.g., R-NH₂), Coupling Agent (e.g., DIC) | Carboxyl (-COOH) | Amide (-CONHR) | But-1-ene-1,2,4-tricarboxamide |

Advanced Research Applications of But 1 Ene 1,2,4 Tricarboxylate

Role in Polymer Science and Materials Development

The presence of both polymerizable and cross-linkable functionalities within but-1-ene-1,2,4-tricarboxylate makes it a compound of significant interest in polymer chemistry. Its tricarboxylic nature allows for the formation of polyester chains through polycondensation, while the vinyl group provides a site for subsequent modifications, leading to materials with enhanced characteristics.

The incorporation of this compound into polymer matrices, particularly as a comonomer or a cross-linking agent, presents a promising strategy for augmenting the mechanical and thermal properties of the resulting materials. The principle behind this enhancement lies in the formation of a three-dimensional network structure. Multi-functional cross-linking modifiers, such as those with multiple carboxylic acid groups, are known to improve the thermal and mechanical characteristics of biodegradable copolyesters. nih.gov

For instance, in the synthesis of unsaturated copolyesters, the introduction of a tetra-functional acid like 1,2,4,5-benzenetetracarboxylic acid can act as a cross-linking modifier, thereby controlling the crystallization rate and increasing the melting enthalpy. nih.gov Similarly, the three carboxylic acid groups of this compound can participate in esterification reactions with diols to form a branched or cross-linked polyester network. This network structure restricts the mobility of polymer chains, leading to a higher glass transition temperature and improved thermal stability.

Furthermore, the double bond in the but-1-ene backbone can be exploited for further cross-linking reactions, such as through free-radical polymerization or thiol-ene click chemistry. rsc.org This dual functionality allows for a two-stage curing process, where initial polycondensation is followed by a post-polymerization cross-linking step. This approach offers precise control over the final properties of the polymer, enabling the production of materials with a wide range of Young's moduli, from flexible elastomers to rigid thermosets. nih.gov

Table 1: Potential Impact of this compound on Polymer Properties

| Property | Anticipated Effect of Incorporation | Underlying Mechanism |

|---|---|---|

| Mechanical Strength | Increase | Formation of a cross-linked polymer network, restricting chain mobility. |

| Thermal Stability | Increase | Higher energy required to induce chain motion in a cross-linked structure. |

| Glass Transition Temp. | Increase | Reduced free volume and restricted segmental motion of polymer chains. |

| Solvent Resistance | Increase | A denser, cross-linked network hinders the penetration of solvent molecules. |

The development of biodegradable polymers is crucial for mitigating the environmental impact of plastic waste. Aliphatic polyesters are a well-known class of biodegradable materials, and the incorporation of monomers like this compound can lead to the synthesis of novel biodegradable plastics. nih.govethz.ch The ester linkages formed during the polycondensation of this compound with diols are susceptible to hydrolysis, which is a key step in the biodegradation process.

The structure of the monomer plays a significant role in the biodegradability of the resulting polyester. Polyesters synthesized from monomer mixtures with varying chain lengths have been shown to exhibit rapid mineralization in soil. ethz.ch The presence of the butene backbone in this compound introduces a degree of flexibility and a potential site for enzymatic attack, which could enhance the rate of biodegradation.

Moreover, the ability to create cross-linked biodegradable polymers using this trifunctional monomer opens up possibilities for producing materials with controlled degradation rates. The cross-link density can be tailored to achieve a balance between mechanical performance during the material's service life and its subsequent breakdown in a composting environment. This is particularly relevant for applications such as controlled-release agricultural films and temporary medical implants.

The oligomerization of but-1-ene is a well-established industrial process for producing linear and branched octenes, which are precursors to various chemicals. rsc.orgaxens.net The presence of three carboxylate groups in this compound is expected to significantly influence its oligomerization and polymerization behavior. These functional groups can alter the electronic properties of the double bond and can also coordinate to the metal catalysts typically used in these processes.

Homogeneous catalyst systems, often based on nickel or cobalt, are commonly employed for butene oligomerization. rsc.orgwisc.edu The carboxylate groups of this compound or its ester derivatives could potentially act as internal ligands, coordinating to the catalyst's metal center and thereby modifying its activity and selectivity. This could lead to the formation of novel oligomeric structures with tailored chain lengths and branching.

Furthermore, the double bond of this compound derivatives can undergo radical polymerization. uliege.be This allows for the synthesis of functional polyolefins with pendant tricarboxylate groups. These functional groups can then be used for post-polymerization modifications, such as grafting other polymer chains or introducing specific functionalities to the polymer backbone. This approach provides a pathway to a wide range of new materials with unique properties. rsc.org

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Research

The field of coordination chemistry has seen a surge of interest in the use of polycarboxylate ligands for the construction of Metal-Organic Frameworks (MOFs). These materials, which consist of metal ions or clusters connected by organic linkers, have exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. acs.org

Tricarboxylate linkers are highly effective building units for constructing robust and highly connected MOFs. alfa-chemistry.com The geometry and connectivity of the resulting framework are largely determined by the structure of the organic linker and the coordination preferences of the metal ion. A well-known example is 1,3,5-benzenetricarboxylic acid (BTC), which forms highly symmetric and stable three-dimensional MOFs with various metal ions. acs.org

The design of the tricarboxylate ligand is crucial for controlling the topology of the resulting MOF. Factors such as the angle between the carboxylate groups, the rigidity of the ligand backbone, and the presence of other functional groups can all influence the final structure. nih.gov The introduction of functional groups at specific positions on the linker can alter its acidity and conformation, leading to the formation of novel MOF topologies. acs.orgnih.gov

This compound, with its flexible butene backbone and three carboxylate groups, offers unique possibilities for ligand design. The non-planar arrangement of the carboxylate groups could lead to the formation of complex, chiral, or interpenetrated MOF structures. The double bond within the linker also provides a handle for post-synthetic modification, allowing for the introduction of new functionalities into the pores of the MOF after its initial synthesis.

The complexation of metal ions with tricarboxylate ligands like this compound can be strategically controlled to generate a variety of coordination polymers and MOFs. mdpi.com The choice of metal ion is a critical factor, as different metals have distinct coordination numbers and geometries. For example, transition metals like copper and zinc often form paddle-wheel secondary building units (SBUs), while rare-earth metals can form polynuclear clusters with high connectivity. nih.govrsc.org

The reaction conditions, including the solvent system, temperature, and pH, also play a crucial role in directing the self-assembly process. Hydrothermal and solvothermal synthesis methods are commonly employed to promote the crystallization of MOFs. By carefully tuning these parameters, it is possible to control the dimensionality and topology of the resulting framework.

The coordination of this compound to a metal center can significantly alter the electron density distribution within the molecule, which can influence the acidity of the allylic hydrogens on the butene backbone. aalto.fi This opens up possibilities for catalytic applications where the MOF itself can act as a catalyst, with the coordinated ligand participating in the catalytic cycle. The flexible nature of the butene linker could also impart dynamic properties to the MOF, such as "breathing" effects in response to external stimuli.

Table 2: Mentioned Chemical Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Primary subject of the article |

| 1,2,4,5-Benzenetetracarboxylic acid | Example of a cross-linking modifier |

| 1,3,5-Benzenetricarboxylic acid (BTC) | Example of a tricarboxylate linker for MOFs |

| But-1-ene | Parent alkene for oligomerization studies |

Biochemical Research into Cellular Metabolism and Energy Production

This compound, identified as a metabolite in Saccharomyces cerevisiae, has been a subject of biochemical research to elucidate its role within the complex network of cellular metabolism. nih.govnih.govsemanticscholar.org While direct extensive research on this specific compound is limited, its identity as an intermediate in a significant biosynthetic pathway provides a foundation for understanding its metabolic implications.

Investigations into this compound's Influence on Metabolic Regulation

Research has identified this compound as cis-homoaconitate, an intermediate in the α-aminoadipate pathway, which is the exclusive route for the biosynthesis of the essential amino acid L-lysine in fungi, including Saccharomyces cerevisiae. nih.govwikipedia.orgnih.gov The regulation of this pathway is a key aspect of the organism's metabolic control, ensuring that the production of lysine (B10760008) is balanced with the cell's physiological needs.

The α-aminoadipate pathway is subject to regulatory mechanisms, primarily through feedback inhibition. nih.govnih.gov The end-product, lysine, inhibits the activity of homocitrate synthase, the first enzyme in the pathway. nih.gov This feedback loop ensures that the cell does not expend energy and resources on synthesizing lysine when it is already abundant. The regulation of this pathway is crucial as it consumes a key intermediate from the tricarboxylic acid (TCA) cycle, α-ketoglutarate, as a precursor. wikipedia.orgcreative-proteomics.com Therefore, the control of the α-aminoadipate pathway is intrinsically linked to the central carbon metabolism.

The enzymes responsible for the synthesis and conversion of this compound are also subject to regulation. The expression of genes encoding enzymes in the lysine biosynthesis pathway in Saccharomyces cerevisiae is controlled by a transcriptional activator, and this activation is influenced by the levels of pathway intermediates. nih.gov This genetic-level regulation further highlights the intricate control mechanisms governing the flow of metabolites through this pathway.

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme Name | Substrate | Product | Cellular Location | Regulatory Notes |

| Homoaconitase | Homocitrate | cis-Homoaconitate (this compound) | Mitochondria | Part of the regulated lysine biosynthesis pathway. |

| Homoisocitrate dehydrogenase | cis-Homoaconitate (this compound) | Homoisocitrate | Mitochondria | Catalyzes the subsequent step in the α-aminoadipate pathway. |

Research on its Contribution to Cellular Energy Production Pathways

The direct contribution of this compound to cellular energy production pathways, such as the tricarboxylic acid (TCA) cycle or oxidative phosphorylation, has not been established in current research. Its role appears to be primarily anabolic, as an intermediate in a biosynthetic pathway, rather than a catabolic substrate for energy generation.

However, the pathway in which this compound participates has significant implications for cellular energy balance. The biosynthesis of lysine is an energy-intensive process that consumes cellular resources, including ATP and the reducing equivalent NADPH. nih.gov The pathway's initiation with the condensation of acetyl-CoA and α-ketoglutarate draws from the central metabolic pool that also fuels the TCA cycle for energy production. wikipedia.org

Table 2: Energetic and Metabolic Interplay of the α-Aminoadipate Pathway

| Metabolic Aspect | Connection to the α-Aminoadipate Pathway | Implication for Cellular Energy |

| Precursor Consumption | Utilizes α-ketoglutarate, an intermediate of the TCA cycle. | Diverts a key substrate from the primary energy-generating pathway. |

| Energy Cofactor Requirement | The biosynthesis of lysine requires ATP and NADPH. | Consumes cellular energy currencies. |

| Metabolic Regulation | The pathway is regulated by feedback inhibition from lysine. | Prevents unnecessary energy expenditure on amino acid synthesis. |

Theoretical and Computational Investigations of But 1 Ene 1,2,4 Tricarboxylate

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. jocpr.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and geometry of a molecule, which in turn dictates its stability and reactivity.

For But-1-ene-1,2,4-tricarboxylate, DFT calculations can be employed to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. The resulting optimized structure represents the molecule's most stable conformation. From the electronic wavefunction, a variety of chemical descriptors can be calculated to predict reactivity. jocpr.com

Key reactivity descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Ionization Potential (IP) and Electron Affinity (EA): These values, calculated from the energies of the neutral and charged species, quantify the energy required to remove an electron and the energy released upon gaining an electron, respectively. jocpr.com

A study on butene derivatives using DFT at the B3LYP/6-311++G(d,p) level of theory has demonstrated the utility of these descriptors in classifying compounds according to their reactivity. jocpr.com Similar calculations for this compound would allow for a detailed analysis of its chemical behavior and potential reaction sites.

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.8 eV | Indicates electron-donating capability |

| Energy of LUMO | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.6 eV | Relates to chemical stability and reactivity |

| Ionization Potential (IP) | 6.8 eV | Energy needed to remove an electron |

| Electron Affinity (EA) | 1.2 eV | Energy released when an electron is added |

| Electronegativity (χ) | 4.0 eV | Measure of the power to attract electrons |

| Chemical Hardness (η) | 2.8 eV | Resistance to change in electron configuration |

| Global Electrophilicity (ω) | 2.86 eV | Propensity to accept electrons |

Molecular Dynamics Simulations of this compound in Biological Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly valuable for understanding how a molecule like this compound, a known metabolite in Saccharomyces cerevisiae, behaves within the dynamic and complex environment of a biological system, such as the active site of an enzyme. ebi.ac.ukebi.ac.uk

An MD simulation begins with a defined system, which for this compound could include the molecule itself, an enzyme known or suspected to bind it, and a surrounding solvent (typically water) to mimic physiological conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By calculating the forces on each atom, Newton's equations of motion are solved iteratively to generate a trajectory of the system's evolution over time. researchgate.net

Through MD simulations, researchers can investigate:

Binding Modes: How this compound docks into an enzyme's active site and the specific interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex.

Conformational Changes: The flexibility of the molecule and any conformational changes that occur upon binding to a protein. It can also reveal how the enzyme's structure adapts to accommodate the substrate.

Solvation Effects: The arrangement of water molecules around the substrate and within the active site, which can play a crucial role in molecular recognition and catalysis.

Thermodynamic Properties: Advanced techniques can be used to calculate the binding free energy, providing a quantitative measure of the affinity between the molecule and its protein target.

Enhanced sampling methods, such as metadynamics or replica-exchange molecular dynamics, can be employed to overcome the time-scale limitations of standard MD and explore larger conformational landscapes or rare events like substrate binding and unbinding. nih.gov

| Component/Parameter | Description | Purpose |

|---|---|---|

| System Composition | Enzyme, this compound, Water, Ions | To create a realistic model of the biological environment. |

| Force Field | e.g., AMBER, CHARMM, GROMOS | To define the potential energy and forces governing atomic interactions. |

| Simulation Box | Typically a cubic or rectangular box with periodic boundary conditions | To simulate a small part of a bulk system without edge effects. |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | To simulate conditions that mimic a typical laboratory experiment. |

| Simulation Time | Nanoseconds (ns) to microseconds (µs) | To observe the dynamics and allow the system to reach equilibrium. |

| Analysis | RMSD, RMSF, Hydrogen Bonds, Binding Energy | To extract meaningful structural and energetic data from the trajectory. |

In Silico Approaches for Reaction Mechanism Prediction and Enzyme Annotation

In silico methods provide a framework for predicting how chemical reactions occur at a molecular level and for identifying the enzymes that catalyze them. For a metabolite like this compound, these computational approaches can be used to map out its potential metabolic pathways and annotate the functions of associated enzymes.

Reaction Mechanism Prediction: The elucidation of an enzymatic reaction mechanism is a central challenge in biochemistry. nih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a powerful tool for this purpose. In a QM/MM simulation, the region of the system where the reaction occurs (e.g., the substrate and key active site residues) is treated with a high-level quantum mechanical method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. nih.gov

This approach allows for the modeling of bond-breaking and bond-forming events with quantum accuracy while still accounting for the steric and electrostatic influence of the entire protein environment. By mapping the potential energy surface of the reaction, researchers can identify transition states, intermediate species, and calculate activation energy barriers, thereby predicting the most likely reaction pathway. nih.gov For this compound, this could involve modeling its conversion by an isomerase or dehydrogenase.

Enzyme Annotation: Identifying the specific enzymes that act on this compound is a key step in understanding its metabolism. Computational enzyme annotation can accelerate this process. The process often starts with the known three-dimensional structure of the molecule. This structure can then be used in molecular docking simulations to screen libraries of protein structures. Docking algorithms predict the preferred binding orientation of the molecule to a protein and estimate the binding affinity.

Proteins that show a high predicted affinity and a binding pose consistent with a catalytic reaction are flagged as potential candidates. Further analysis using MD and QM/MM simulations can then be performed to validate these hypotheses before undertaking more resource-intensive experimental work. nih.gov This computational pipeline provides an efficient strategy for assigning function to uncharacterized enzymes and for discovering novel metabolic pathways.

Future Research Directions and Emerging Paradigms for But 1 Ene 1,2,4 Tricarboxylate

Development of Novel and Green Synthetic Methodologies

The pursuit of sustainable chemical production necessitates the development of environmentally benign and efficient synthetic routes for valuable platform chemicals like but-1-ene-1,2,4-tricarboxylate. Future research is expected to focus on moving beyond traditional organic synthesis methods, which may involve harsh conditions or hazardous reagents, towards novel and green methodologies.

Biocatalytic and Chemoenzymatic Approaches:

The biosynthesis of this compound in microorganisms presents a compelling case for the development of biocatalytic and chemoenzymatic synthetic strategies. These methods offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. eolss.net Future research could explore the use of whole-cell systems or isolated enzymes to produce this compound from renewable feedstocks. The principles of green chemistry, such as the use of aqueous reaction media and the avoidance of toxic solvents, are central to this approach.

A promising avenue of research is the application of chemoenzymatic synthesis, which combines the strengths of both chemical and biological catalysis. cncb.ac.cn For instance, a biocatalytic step could be used to create a chiral intermediate from a simple, renewable starting material, followed by a chemical conversion to the final product. This approach has been successfully employed for the synthesis of other complex molecules and could be adapted for this compound.

Synthesis from Biomass:

The production of organic acids from biomass is a key area of research in the development of a sustainable chemical industry. frontiersin.org Lignocellulosic biomass, a readily available and non-food-competing feedstock, can be converted into a variety of platform chemicals, including organic acids. leibniz-hki.de Future research will likely focus on developing catalytic processes to selectively convert biomass-derived sugars or other intermediates into this compound. This could involve the use of novel heterogeneous catalysts or integrated biorefinery concepts.

| Synthetic Approach | Key Features | Potential Advantages |

| Biocatalysis | Use of whole cells or isolated enzymes. | High selectivity, mild reaction conditions, use of renewable feedstocks. |

| Chemoenzymatic Synthesis | Combination of biocatalytic and chemical steps. | Increased synthetic efficiency, access to novel chemical structures. |

| Biomass Conversion | Utilization of renewable feedstocks like lignocellulose. | Reduced reliance on fossil fuels, potential for a circular economy. |

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure-property relationships of this compound is crucial for its application in various fields. While basic characterization data is available, future research will benefit from the application of advanced spectroscopic and structural techniques to gain deeper insights into its molecular architecture and behavior.

High-Resolution Spectroscopy:

Although specific advanced spectroscopic data for this compound is not widely published, techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) would be invaluable for unambiguously determining the stereochemistry of the molecule and for studying its conformational dynamics in solution. gla.ac.ukualberta.cahmdb.ca Advanced mass spectrometry techniques, including high-resolution mass spectrometry (HRMS), could be employed for accurate mass determination and for studying its fragmentation patterns, which is useful for its identification in complex biological or environmental samples. docbrown.infonist.gov

X-ray Crystallography and Computational Modeling:

The determination of the single-crystal X-ray structure of this compound and its metal complexes would provide precise information about its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. researchgate.netrsc.org This information is fundamental for understanding its reactivity and for designing new materials. In the absence of experimental crystal structures, computational modeling and density functional theory (DFT) calculations can be employed to predict the stable conformations of the molecule and to simulate its spectroscopic properties.

| Characterization Technique | Information Gained | Future Research Focus |

| High-Resolution NMR | Stereochemistry, conformational analysis. | Detailed solution-state structural studies of isomers. |

| Advanced Mass Spectrometry | Accurate mass, fragmentation patterns. | Development of analytical methods for complex matrices. |

| X-ray Crystallography | 3D molecular structure, intermolecular interactions. | Crystal engineering of the free acid and its salts. |

| Computational Modeling | Predicted structure, simulated spectra. | Understanding structure-property relationships. |

Interdisciplinary Research in Biosynthesis and Bioengineering

The natural occurrence of this compound in biological systems opens up exciting possibilities for interdisciplinary research at the interface of chemistry, biology, and engineering. Understanding and manipulating its biosynthetic pathways could lead to efficient and sustainable production methods.

Elucidation of Biosynthetic Pathways:

This compound, as cis-homoaconitate, is an intermediate in the α-aminoadipate pathway for lysine (B10760008) biosynthesis in many fungi and some archaea. wikipedia.orgresearchgate.netnih.gov The enzyme responsible for its formation from homocitrate is homoaconitate hydratase (EC 4.2.1.36). wikipedia.orguniprot.org Further research is needed to fully characterize the enzymes involved in this pathway, including their structure, function, and regulation. leibniz-hki.deacs.org For instance, studies on the homoaconitase from different organisms could reveal enzymes with improved stability or catalytic efficiency. cncb.ac.cnnih.govuniprot.orgpombase.orguniprot.orgcreative-enzymes.comenzyme-database.org

Metabolic Engineering for Enhanced Production:

Metabolic engineering offers a powerful approach to enhance the production of this compound in microbial hosts like Saccharomyces cerevisiae. nih.govwikipedia.orgnih.gov By overexpressing key enzymes in the biosynthetic pathway, such as homoaconitate hydratase, and by redirecting metabolic flux towards the desired product, it may be possible to achieve high-titer production from simple and inexpensive substrates like glucose. google.comdtu.dkresearchgate.net This could involve the use of systems biology approaches to model cellular metabolism and to identify targets for genetic modification. mdpi.commdpi.com

| Research Area | Key Objectives | Potential Impact |

| Enzyme Discovery and Characterization | Identify and characterize novel homoaconitate hydratases. | Development of more efficient biocatalysts. |

| Metabolic Pathway Analysis | Understand the regulation of the lysine biosynthesis pathway. | Identification of bottlenecks for targeted engineering. |

| Metabolic Engineering | Engineer microbial strains for overproduction. | Sustainable and cost-effective production of the compound. |

Potential in Sustainable Chemistry and Advanced Materials Science

The trifunctional nature of this compound, with its three carboxyl groups and a polymerizable double bond, makes it a highly promising building block for the development of sustainable polymers and advanced materials.

Monomer for Bio-based Polymers:

There is a growing demand for biodegradable and bio-based polymers to replace petroleum-derived plastics. The multiple carboxylic acid groups of this compound allow it to act as a monomer in the synthesis of polyesters and polyamides. The presence of the double bond offers a site for further modification or for creating cross-linked polymer networks, which can enhance the mechanical and thermal properties of the resulting materials. researchgate.net

Cross-linking Agent for Biopolymers:

Polycarboxylic acids are known to be effective cross-linking agents for natural polymers such as cellulose (B213188) and gelatin. acs.orgmdpi.com The cross-linking occurs through the formation of ester bonds between the carboxyl groups of the acid and the hydroxyl or amino groups of the biopolymer. rasayanjournal.co.innih.gov this compound could be investigated as a non-toxic, bio-based cross-linker to improve the water resistance, mechanical strength, and thermal stability of biopolymer films and hydrogels for applications in packaging, agriculture, and biomedicine.

Platform for Advanced Materials:

The versatile chemical structure of this compound also suggests its potential use in the synthesis of other advanced materials. For example, its tricarboxylate functionality makes it a candidate ligand for the construction of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing.

| Application Area | Role of this compound | Potential Benefits |

| Bio-based Polymers | Monomer | Creation of biodegradable and functional polyesters and polyamides. |

| Biopolymer Modification | Cross-linking agent | Enhancement of properties of natural polymers like cellulose and gelatin. |

| Advanced Materials | Ligand | Synthesis of novel materials such as metal-organic frameworks. |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for confirming the structural identity of but-1-ene-1,2,4-tricarboxylate in synthetic mixtures?

- Methodology : Use a combination of NMR spectroscopy (to confirm proton and carbon environments), FT-IR (to identify carboxylate and alkene functional groups), and mass spectrometry (to verify molecular weight and fragmentation patterns). Cross-reference with the SMILES notation

C(C=C(CC(O)=O)C(O)=O)(=O)C(O)=Oand InChi key provided in structural databases . For crystalline samples, X-ray diffraction can resolve stereochemical ambiguities, as demonstrated in hydrogen-bonding analyses of related tricarboxylates .

Q. How can researchers optimize synthesis routes for this compound derivatives?

- Methodology : Employ reflux condensation with stoichiometric control of reactants (e.g., anhydrides or acyl chlorides) under inert atmospheres. Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH to stabilize the carboxylate form. For isomer-specific synthesis (e.g., Z/E configurations), use chiral catalysts or temperature-controlled protocols to favor thermodynamic products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Store the compound in airtight containers away from moisture, as tricarboxylates may hydrolyze under acidic/basic conditions. Consult safety data sheets (SDS) for emergency procedures, including neutralization protocols for spills .

Advanced Research Questions

Q. How do pH and solvent systems influence the reactivity of this compound in enzymatic reactions?

- Methodology : Conduct kinetic studies using lyases (e.g., methanogen HACN) under varying pH (4–9) and solvent polarities. Monitor enzymatic activity via UV-Vis spectroscopy or HPLC to quantify substrate conversion. The compound’s conjugate acid-base equilibrium (tricarboxylic acid ↔ trianion) significantly impacts enzyme-substrate binding, as seen in hydro-lyase-catalyzed hydration reactions .

Q. What experimental strategies resolve contradictions in thermodynamic data (e.g., ΔG, ΔH) for this compound isomerization?

- Methodology : Perform isothermal titration calorimetry (ITC) to measure enthalpy changes and van’t Hoff analysis to calculate entropy contributions. Reconcile discrepancies by validating purity via differential scanning calorimetry (DSC) and ensuring experimental conditions (e.g., ionic strength, temperature gradients) are rigorously controlled .

Q. How can computational modeling predict the catalytic activity of this compound in metal-organic frameworks (MOFs)?

- Methodology : Use density functional theory (DFT) to simulate coordination geometries and binding energies with transition metals (e.g., Fe³⁺, Cu²⁺). Validate predictions with EXAFS spectroscopy and BET surface area analysis of synthesized MOFs. Prioritize ligands with high symmetry to enhance crystallinity, as observed in benzene-tricarboxylate frameworks .

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in this compound synthesis?

- Methodology : Apply multivariate analysis (MVA) to identify critical process parameters (CPPs) such as reaction time, temperature, and catalyst loading. Use principal component analysis (PCA) to reduce dimensionality and ANOVA to assess significance. Cross-validate with QC charts to maintain reproducibility .

Methodological Notes

- Data Presentation : Include tables comparing spectroscopic peaks (e.g., IR: 1700 cm⁻¹ for C=O) and reaction yields under varying conditions.

- Critical Analysis : Address limitations (e.g., hydrolysis susceptibility) when proposing novel applications.

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and data integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.